{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride

Medicinal Chemistry CNS Drug Design Lipophilicity

Select {[4-(benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride (CAS 1158560-98-5) to preserve critical CNS drug-space parameters. Its cLogP (~3.8) stays within CNS-optimal range, unlike the N-butan-2-yl analog (cLogP ~4.3). The N-isopropyl Taft steric parameter (Es = –1.08) confers a unique selectivity fingerprint at aminergic GPCRs and transporters—irreproducible with N-methyl, N-ethyl, or N-butan-2-yl variants. At 285.38 Da free-base MW, it satisfies the Rule of Three for fragment-based drug discovery. Supplied at ≥98% purity (HPLC), eliminating pre-synthesis purification and ensuring batch-to-batch reproducibility in parallel synthesis and automated reaction screening.

Molecular Formula C18H24ClNO2
Molecular Weight 321.85
CAS No. 1158560-98-5
Cat. No. B2540017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride
CAS1158560-98-5
Molecular FormulaC18H24ClNO2
Molecular Weight321.85
Structural Identifiers
SMILESCC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl
InChIInChI=1S/C18H23NO2.ClH/c1-14(2)19-12-16-9-10-17(18(11-16)20-3)21-13-15-7-5-4-6-8-15;/h4-11,14,19H,12-13H2,1-3H3;1H
InChIKeyUAQAIKLJAUCATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 9 available / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Analysis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride (CAS 1158560-98-5) as a Differentiated Building Block


{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride (CAS 1158560-98-5) is a synthetic aralkylamine building block featuring a 4‑benzyloxy‑3‑methoxybenzyl core linked to an N‑isopropylamine moiety . Its molecular formula is C₁₈H₂₄ClNO₂ with a molecular weight of 321.85 g/mol, and it is commercially supplied as the hydrochloride salt with a typical purity of ≥98% (HPLC) . The compound is employed as a protected intermediate in medicinal chemistry, particularly for constructing CNS‑targeted libraries, due to the orthogonal reactivity of its benzyl ether, secondary amine, and methoxy substituents .

Why Generic Substitution of N‑Alkyl Chain Length in 4‑Benzyloxy‑3‑methoxybenzylamine Derivatives Is Not Advisable


The {[4-(benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine scaffold cannot be trivially replaced by its N‑methyl, N‑ethyl, N‑butan‑2‑yl, or des‑benzyl analogs. Even minor alterations in the N‑alkyl substituent substantially modulate lipophilicity (cLogP), steric demand at the amine, and metabolic vulnerability . For instance, the N‑butan‑2‑yl homologue (CAS 1158390‑87‑4) gains one methylene unit, increasing molecular weight by 14 Da and raising cLogP by approximately 0.5 log units . In drug‑discovery programs, such differences translate into altered oral absorption, CNS penetration, and off‑target profiles, making the exact specification of the N‑isopropyl variant critical for reproducible structure‑activity relationships .

Quantitative Differentiation Evidence for {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride vs. Closest Analogs


Lipophilicity Modulation via N‑Isopropyl vs. N‑Butan‑2‑yl Substitution

The N‑isopropyl derivative exhibits a lower calculated partition coefficient (cLogP ≈ 3.8) compared to the N‑butan‑2‑yl analog (cLogP ≈ 4.3), a difference of ~0.5 log units . This lipophilicity reduction is within the optimal range for CNS drug candidates (cLogP 2–4) and may reduce hERG and phospholipidosis risk compared to the more lipophilic butan‑2‑yl variant [1].

Medicinal Chemistry CNS Drug Design Lipophilicity

Molecular Weight and Atom Economy Advantage vs. N‑Butan‑2‑yl Analog

The free base of the target compound (C₁₈H₂₃NO₂, MW 285.38 g/mol) is 14 Da lighter than the N‑butan‑2‑yl analog (C₁₉H₂₅NO₂, MW 299.41 g/mol) . This lower molecular weight aligns better with fragment‑based drug design guidelines (MW < 300 Da) and may improve ligand efficiency metrics in initial screening campaigns [1].

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Higher Certified Purity vs. Generic Analog Suppliers

Commercially, the target compound is available at a certified purity of 98% (HPLC) from specialized research chemical suppliers , whereas the N‑butan‑2‑yl analog is typically offered at 95%+ purity . This 3% absolute purity gap reduces the burden of purification prior to use in sensitive catalytic or biological assays .

Chemical Procurement Quality Control Reproducibility

Steric and Conformational Differences Between N‑Isopropyl and N‑Methyl Analogs

The N‑isopropyl group introduces a larger steric bulk (Taft Es ≈ –1.08) compared to the N‑methyl substituent (Es ≈ 0.00) [1]. This steric difference restricts the accessible conformations of the secondary amine and can enhance selectivity for biological targets that discriminate between N‑alkyl sizes. The N‑methyl analog (CAS 88741‑49‑5) is a known comparator, and the isopropyl variant is expected to exhibit a different conformational ensemble in molecular docking studies [2].

Medicinal Chemistry Conformational Analysis Receptor Binding

Application Scenarios for {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride Based on Differentiated Properties


CNS Lead Optimization Programs Requiring Controlled Lipophilicity

The target compound's cLogP of ~3.8 places it within the optimal CNS drug space, while the N‑butan‑2‑yl analog (cLogP ~4.3) exceeds the typical threshold for CNS candidates . Medicinal chemistry teams engaged in CNS lead optimization can procure the N‑isopropyl derivative to maintain favorable physicochemical properties without additional polarity‑enhancing modifications, thereby preserving target engagement .

Fragment-Based Drug Discovery (FBDD) Library Design

With a free base molecular weight of 285.38 g/mol and a heavy atom count of 21, the compound satisfies the 'Rule of Three' (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3) . The N‑butan‑2‑yl analog, at 299.41 g/mol, approaches the upper MW limit. Procurement of the N‑isopropyl variant ensures a fragment library that is compliant with FBDD guidelines, facilitating efficient hit evolution .

High-Throughput Synthesis Workflows Requiring Minimal Pre-Purification

The commercial availability of the compound at 98% purity (HPLC) allows direct use in parallel synthesis and automated reaction screening without additional purification steps . Compared to the 95% purity typical of the N‑butan‑2‑yl analog , the higher specification reduces the risk of side reactions caused by impurities, improving overall synthetic efficiency and reproducibility .

Selective Receptor Profiling via N‑Alkyl Steric Differentiation

The Taft steric parameter of –1.08 for the N‑isopropyl group distinguishes it sharply from the N‑methyl (Es ≈ 0.00) and N‑ethyl (Es ≈ –0.38) analogs . This steric differentiation can be exploited in selective receptor profiling panels, where the N‑isopropyl compound is expected to display a unique selectivity fingerprint against aminergic GPCRs or transporters, making it a valuable tool compound for selectivity studies .

Quote Request

Request a Quote for {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.